BenchChemオンラインストアへようこそ!

6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Medicinal Chemistry Sequential Derivatization Cross-Coupling

This dual-halogenated building block enables orthogonal sequential functionalization at C-6 (Br) and C-4 (Cl) positions—critical for focused kinase inhibitor library synthesis. The bromo substituent undergoes preferential Pd-catalyzed cross-coupling while preserving the chloro group for subsequent SNAr. Essential for medicinal chemistry teams developing CDK4/6, EGFR, CXCR2, or RIPK3-targeted therapeutics. Supplied as a research-grade intermediate.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
CAS No. 1824048-52-3
Cat. No. B3247892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloropyrido[3,4-d]pyrimidine
CAS1824048-52-3
Molecular FormulaC7H3BrClN3
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)N=CN=C2Cl
InChIInChI=1S/C7H3BrClN3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
InChIKeyLGGAPYBPVHVDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS 1824048-52-3) – A Dual Halogenated Scaffold for Sequential Functionalization in Medicinal Chemistry


6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS 1824048-52-3, MF: C₇H₃BrClN₃, MW: 244.48) is a dual-halogenated (bromo and chloro) heterocyclic building block within the pyrido[3,4-d]pyrimidine scaffold class [1]. This core structure, formed via fusion of pyridine and pyrimidine rings at the 3,4-positions, is recognized as a privileged scaffold in medicinal chemistry with demonstrated utility in kinase inhibitor development, including compounds targeting the EGFR family, CDK4/6, and RIPK3 [2]. The presence of two distinct halogen substituents at C-4 (chloro) and C-6 (bromo) positions enables sequential, orthogonal functionalization strategies that are not achievable with mono-halogenated or symmetrically substituted analogs [1].

Why Generic Substitution of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine with Mono-Halogenated or Other Isomeric Analogs Fails


Substituting 6-bromo-4-chloropyrido[3,4-d]pyrimidine with a generic mono-halogenated analog (e.g., 4-chloropyrido[3,4-d]pyrimidine, CAS 51752-67-1) or a differently halogenated derivative fundamentally compromises synthetic strategy due to the loss of orthogonal functionalization capability. Systematic SAR studies of pyrido[3,4-d]pyrimidines have demonstrated that substitution at the C-6 position is critical for maintaining biological activity; for instance, 6-substituted derivatives in the CXCR2 antagonist series displayed strongly reduced activity compared to unsubstituted analogs, with the sole exception of a 6-furanyl analogue that retained potency [1]. Similarly, in RIPK3 inhibitor development, modifications at the pyrido[3,4-d]pyrimidine core profoundly influence both potency and kinase selectivity profiles [2]. Furthermore, the distinct reactivity differential between the C-4 chloro and C-6 bromo substituents toward palladium-catalyzed cross-coupling reactions—with C-Br bonds exhibiting greater lability for oxidative addition than C-Cl bonds—enables controlled sequential derivatization that is impossible with mono-halogenated or identically halogenated congeners [3].

Quantitative Differentiation Evidence for 6-Bromo-4-chloropyrido[3,4-d]pyrimidine Relative to Closest Analogs


Orthogonal Reactivity Window: C-6 Bromo versus C-4 Chloro Lability in Cross-Coupling Reactions

In polyhalogenated heterocyclic systems, the C-6 bromo substituent of the pyrido[3,4-d]pyrimidine scaffold exhibits greater lability toward palladium-catalyzed oxidative addition compared to the C-4 chloro substituent. QM calculations for structurally analogous polyhalogenated pyrimidines demonstrate that C-Br bonds have a calculated infrared stretching vibrational frequency of 1165 cm⁻¹ compared to 1191 cm⁻¹ for C-Cl bonds, indicating a measurably weaker C-Br bond that facilitates preferential oxidative addition [1]. This differential reactivity enables sequential, site-selective functionalization where the C-6 position can be derivatized first (via Suzuki, Stille, or Buchwald-Hartwig coupling) while preserving the C-4 chloro group for subsequent SNAr reactions or second cross-coupling steps under modified conditions. The reaction temperature for bromo-substituted cross-coupling proceeds at 70 °C, whereas chloro-substituted coupling requires elevated temperatures (80 °C or higher) [1].

Medicinal Chemistry Sequential Derivatization Cross-Coupling

Regiochemical Differentiation: 6-Bromo-4-chloro [3,4-d] Isomer versus 8-Bromo-4-chloro [4,3-d] Isomer for SNAr and Coupling Applications

The [3,4-d] pyridopyrimidine ring fusion pattern places the C-6 bromo substituent at a distinct electronic environment relative to the 8-bromo isomer of the [4,3-d] scaffold. In palladium-catalyzed cross-coupling of halogenated pyrimidines, chloropyrimidine substrates demonstrate superior performance compared to iodo-, bromo-, or fluoropyrimidine analogs [1]. However, for polyhalogenated systems requiring sequential derivatization, the specific bromo substitution at the 6-position of the [3,4-d] scaffold provides a unique LUMO distribution that influences the regiochemical outcome of initial functionalization steps [2]. The C-4 chloro substituent on the [3,4-d] scaffold remains available for subsequent nucleophilic aromatic substitution (SNAr) with amines in aqueous KF, a methodology validated for heteroaryl chlorides in the pyrimidine series [3].

Regioselective Synthesis Isomer Selection SNAr Reactivity

Scaffold-Specific Biological Activity: C-6 Substitution Criticality in CXCR2 Antagonism SAR

In a systematic structure-activity relationship study of pyrido[3,4-d]pyrimidines as CXCR2 antagonists, the parent pyrido[3,4-d]pyrimidine analogue demonstrated an IC₅₀ value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay [1]. Critically, almost all newly synthesized analogues incorporating substitution at the C-6 position exhibited complete loss of CXCR2 antagonism, with the sole exception being a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that retained similar antagonistic potency to the original hit [1]. This SAR finding establishes that the C-6 position on the pyrido[3,4-d]pyrimidine scaffold is highly sensitive to substitution and that halogen placement at this site profoundly modulates biological activity.

CXCR2 Antagonist Inflammation Immuno-oncology

Kinase Inhibitor Scaffold Validation: Pyrido[3,4-d]pyrimidine Core in CDK4/6 and EGFR Inhibitor Development Programs

The pyrido[3,4-d]pyrimidine scaffold has been extensively validated in kinase inhibitor development programs. Patent literature (CN107614499B) describes pyrido[3,4-d]pyrimidine derivatives as possessing CDK4/6 inhibitory activity suitable for cancer treatment [1]. Similarly, the pyrido[3,4-d]pyrimidine core was employed in the optimization of orally active, irreversible inhibitors of the epidermal growth factor receptor (EGFR) family [2]. In a RIPK3 inhibitor study, pyrido[3,4-d]pyrimidine derivative compound 20 demonstrated comparable inhibitory activity against RIPK3-mediated pMLKL in HT-29 cells relative to GSK872, a representative selective RIPK3 inhibitor, while exhibiting higher selectivity for RIPK3 over RIPK1 than GSK872 [3].

CDK4/6 Inhibitor EGFR Inhibitor Cancer Therapeutics

Priority Application Scenarios for 6-Bromo-4-chloropyrido[3,4-d]pyrimidine Based on Validated Evidence


Sequential C-6 then C-4 Functionalization for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the orthogonal reactivity of 6-bromo-4-chloropyrido[3,4-d]pyrimidine. The C-6 bromo substituent undergoes preferential palladium-catalyzed cross-coupling at 70 °C, enabling installation of aryl, heteroaryl, or alkenyl groups via Suzuki-Miyaura coupling while preserving the C-4 chloro group intact [1]. Subsequent C-4 functionalization via SNAr with amines in aqueous KF or via second cross-coupling at elevated temperature (≥80 °C) provides fully elaborated pyrido[3,4-d]pyrimidine derivatives. This sequential strategy is particularly relevant for generating analogs of the pyrido[3,4-d]pyrimidine-based CDK4/6 inhibitors and EGFR inhibitors described in patent and primary literature [2].

C-6 Position SAR Exploration for CXCR2 Antagonist Optimization

Given the established finding that C-6 substitution on the pyrido[3,4-d]pyrimidine scaffold profoundly modulates CXCR2 antagonism—with nearly all tested 6-substituted analogs losing activity except a specific 6-furanyl derivative that retained an IC₅₀ of 0.11 µM [1]—researchers can use 6-bromo-4-chloropyrido[3,4-d]pyrimidine as a diversification point for systematic C-6 SAR exploration. The bromo substituent serves as a versatile leaving group for Suzuki, Stille, Negishi, or Buchwald-Hartwig couplings, enabling rapid parallel synthesis of diverse C-6 substituted analogs to identify additional activity-preserving or activity-enhancing substituents for CXCR2-targeted anti-inflammatory or immuno-oncology programs.

Building Block for RIPK3 Necroptosis Inhibitor Development

Research groups developing necroptosis inhibitors targeting RIPK3-mediated phosphorylation of MLKL can employ 6-bromo-4-chloropyrido[3,4-d]pyrimidine as a core intermediate. The pyrido[3,4-d]pyrimidine scaffold has demonstrated RIPK3 inhibitory activity comparable to GSK872 with potentially improved kinase selectivity profiles in HT-29 cell assays and in vivo efficacy in TNFα-induced systemic inflammatory response syndrome models [1]. The dual-halogenation pattern permits systematic exploration of substituent effects at both the C-6 and C-4 positions to optimize potency, selectivity, and pharmacokinetic properties of this emerging therapeutic class.

Contract Research and Custom Synthesis of Polyhalogenated Heterocyclic Intermediates

For CROs and CDMOs offering custom synthesis services, 6-bromo-4-chloropyrido[3,4-d]pyrimidine represents a high-value intermediate for client programs in oncology and inflammation. The compound's [3,4-d] ring fusion pattern and specific 6-bromo-4-chloro substitution pattern align with patent-protected chemical space for CDK4/6 inhibitors and other kinase-targeting agents [1]. The availability of validated synthetic protocols for sequential functionalization of polyhalogenated pyridopyrimidines—including documented LUMO-based regioselectivity predictions and temperature-controlled cross-coupling conditions [2]—enables efficient scale-up and derivatization for medicinal chemistry support and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.